![molecular formula C13H13N3O4 B14532276 1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole CAS No. 62294-11-5](/img/structure/B14532276.png)
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group, a nitro group, and an oxirane (epoxide) ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Nitration: The nitro group is typically introduced through a nitration reaction using nitric acid and sulfuric acid.
Epoxidation: The oxirane ring is formed by the epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions:
Scientific Research Applications
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds:
1-Benzyl-3-nitro-1H-pyrazole: Lacks the oxirane ring, making it less reactive in nucleophilic addition reactions.
4-Nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole: Lacks the benzyl group, affecting its overall stability and reactivity.
1-Benzyl-4-nitro-1H-pyrazole: Lacks the oxirane ring, limiting its applications in epoxide-related reactions.
The presence of both the nitro group and the oxirane ring in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
62294-11-5 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-benzyl-4-nitro-3-(oxiran-2-ylmethoxy)pyrazole |
InChI |
InChI=1S/C13H13N3O4/c17-16(18)12-7-15(6-10-4-2-1-3-5-10)14-13(12)20-9-11-8-19-11/h1-5,7,11H,6,8-9H2 |
InChI Key |
QSMKJMUHAXFFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=NN(C=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


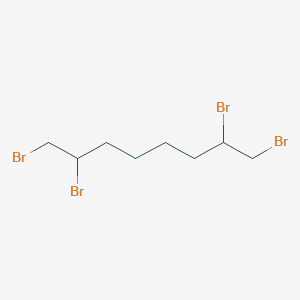
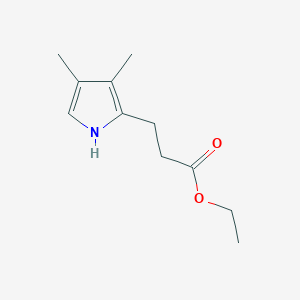
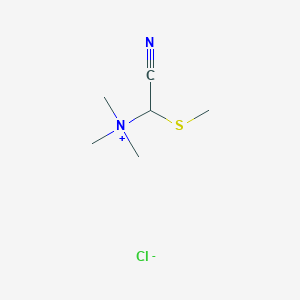
![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)
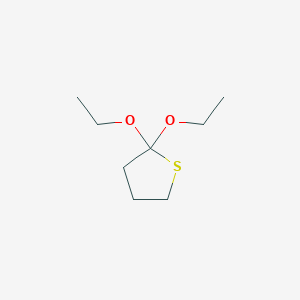
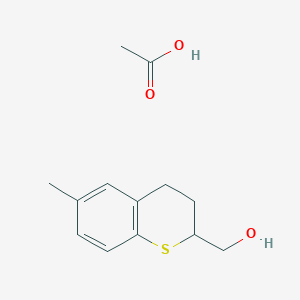
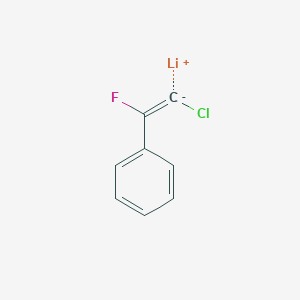
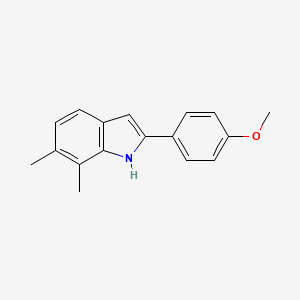
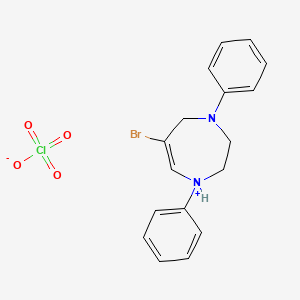
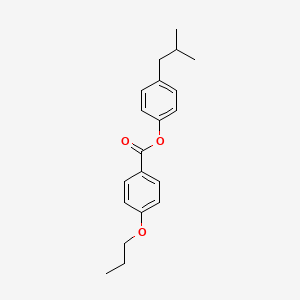
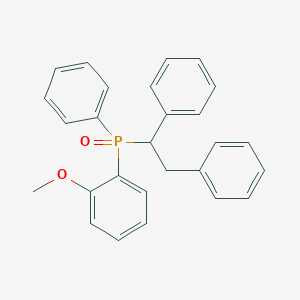
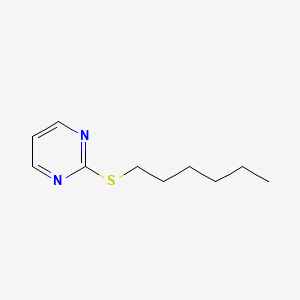
![1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl-](/img/structure/B14532261.png)

